molecular formula C18H15N3 B4722843 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanenitrile

3-(3,5-diphenyl-1H-pyrazol-1-yl)propanenitrile

Cat. No. B4722843
M. Wt: 273.3 g/mol
InChI Key: KULOODIJOAAIIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-diphenyl-1H-pyrazol-1-yl)propanenitrile, also known as DPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPP is a pyrazole derivative that has been synthesized through different methods and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanenitrile varies depending on its application. In the case of its use as a fluorescent probe, 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanenitrile forms a complex with metal ions, leading to a change in its fluorescence intensity. In the case of its use as an inhibitor of acetylcholinesterase, 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanenitrile binds to the enzyme's active site, preventing the hydrolysis of acetylcholine. In the case of its use as a potential anticancer agent, 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanenitrile induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3-(3,5-diphenyl-1H-pyrazol-1-yl)propanenitrile has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, leading to an increase in acetylcholine levels in the brain. 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanenitrile has also been shown to induce apoptosis in cancer cells, leading to their death. In addition, 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanenitrile has been shown to have antioxidant properties, reducing oxidative stress in cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanenitrile in lab experiments is its ease of synthesis and purification. 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanenitrile is also a stable compound, making it easy to handle and store. However, one of the limitations of using 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanenitrile is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanenitrile. One potential direction is the development of 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanenitrile-based fluorescent probes for the detection of other metal ions. Another potential direction is the development of 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanenitrile-based inhibitors for other enzymes. 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanenitrile can also be further studied as a potential anticancer agent, with a focus on its mechanism of action and its effectiveness against different types of cancer cells. Finally, 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanenitrile can be studied for its potential applications in the development of OLEDs, with a focus on improving its photophysical properties.

Scientific Research Applications

3-(3,5-diphenyl-1H-pyrazol-1-yl)propanenitrile has been extensively studied for its potential applications in various fields. It has been used as a fluorescent probe for the detection of metal ions, as an inhibitor of the enzyme acetylcholinesterase, and as a potential anticancer agent. 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanenitrile has also been studied for its potential use in the development of organic light-emitting diodes (OLEDs) due to its excellent photophysical properties.

properties

IUPAC Name

3-(3,5-diphenylpyrazol-1-yl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3/c19-12-7-13-21-18(16-10-5-2-6-11-16)14-17(20-21)15-8-3-1-4-9-15/h1-6,8-11,14H,7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULOODIJOAAIIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN2CCC#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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